molecular formula C18H18ClN3O4 B11969658 N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11969658
M. Wt: 375.8 g/mol
InChI Key: WWBAJIHEVTUAAB-KEBDBYFISA-N
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Description

N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE typically involves the condensation reaction between an appropriate hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or inducing specific cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE include other hydrazones and related derivatives. Examples include:

  • N-(3-CHLOROPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
  • N-(4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE

Uniqueness

The uniqueness of N-(3-CL-4-METHYLPHENYL)-2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE lies in its specific chemical structure, which imparts distinct physical, chemical, and biological properties. These properties can be leveraged for specific applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H18ClN3O4/c1-11-4-6-13(9-14(11)19)21-17(23)18(24)22-20-10-12-5-7-15(25-2)16(8-12)26-3/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

WWBAJIHEVTUAAB-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)Cl

Origin of Product

United States

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